N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide
Overview
Description
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring, a thiazole ring, and a trimethylphenoxy group, making it a molecule of interest in various fields of scientific research.
Mechanism of Action
Target of Action
CPN-9, also known as N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide, primarily targets the Nrf2 (Nuclear factor erythroid 2-related factor 2) and NAIP (NLR family apoptosis inhibitory protein) . Nrf2 is a key transcriptional regulator of the expression of phase II detoxification enzymes and antioxidant proteins, while NAIP plays a role in inhibiting apoptosis .
Mode of Action
CPN-9 interacts with its targets by acting as a stimulant. It upregulates Nrf2, thereby enhancing the expression of Nrf2-regulated factors such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM) .
Biochemical Pathways
CPN-9 affects the Nrf2/ARE pathway , which plays a pivotal role in oxidative stress-induced cell death . By activating this pathway, CPN-9 enhances the expressions of Nrf2, ATF3, HO-1, and NQO1 . This activation leads to the resistance against cytotoxicity induced by xanthurenic acid, a metabolite of tryptophan .
Pharmacokinetics
The compound’s action suggests that it may have good bioavailability, as it is able to exert its effects on cells in vitro
Result of Action
CPN-9 has been shown to protect rabbit nucleus pulposus cells against xanthurenic acid-induced cytotoxicity . It resists the impairments induced by xanthurenic acid and exerts a protective effect on proliferative activity, consistent with the apoptosis results . The expressions of Nrf2, ATF3, HO-1, and NQO1 are elevated by the injection of CPN-9 .
Action Environment
The action of CPN-9 is influenced by the cellular environment. For instance, the compound’s protective effect against xanthurenic acid-induced cytotoxicity was observed in rabbit nucleus pulposus cells . The concentration of CPN-9 also influences its action, with concentrations less than or equal to 40 μM shown to resist the impairments induced by xanthurenic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and the trimethylphenoxy group. Common reagents used in these reactions include thionyl chloride, pyridine, and trimethylphenol. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary, but typically involve specific temperatures, pressures, and solvents to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide: can be compared with other heterocyclic compounds that contain pyridine and thiazole rings.
This compound: can be compared with other compounds that have similar functional groups, such as trimethylphenoxy derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties
Properties
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-12-8-13(2)18(14(3)9-12)24-10-17(23)22-19-21-16(11-25-19)15-6-4-5-7-20-15/h4-9,11H,10H2,1-3H3,(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIBBYANFXZDMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=NC(=CS2)C3=CC=CC=N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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